But-2-yne-1-sulfonyl chloride
Overview
Description
But-2-yne-1-sulfonyl chloride is a chemical compound with the molecular formula C4H3ClO2S. It is a highly reactive and versatile compound that finds applications in various fields such as medical research, environmental research, and industrial research. The compound is known for its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
But-2-yne-1-sulfonyl chloride is a chemical compound that primarily targets aromatic rings . It is involved in electrophilic aromatic substitution reactions , which are common types of reactions involving aromatic rings .
Mode of Action
The mode of action of this compound involves the attack of an electrophile at carbon to form a cationic intermediate . This type of reaction is represented by general equations, in which the attacking reagent is represented either formally as a cation or as a neutral but polarized molecule .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regeneration of the aromatic ring from a cationic intermediate . The electron pair of a C−H bond then becomes part of the aromatic π-electron system, forming a substitution product of benzene .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Result of Action
The result of the action of this compound is the formation of a substitution product of benzene . This occurs when the aromatic ring is regenerated from a cationic intermediate by the loss of a proton from the sp3-hybridized carbon .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reaction is strongly influenced by the addition of tetraalkylammonium salts . Additionally, the compound’s action, efficacy, and stability could be affected by temperature, as it’s stored at -10 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing but-2-yne-1-sulfonyl chloride involves the Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO (a stable sulfur dioxide surrogate) in the presence of hydrochloric acid and a copper catalyst . This method allows for the isolation of the sulfonyl chloride after aqueous workup or its direct conversion into the sulfonamide by simple addition of an amine after the completion of the Sandmeyer reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve the oxidation of thiols using reagents such as N-chlorosuccinimide, tetrabutylammonium chloride, and water . This in situ preparation method enables the convenient synthesis of sulfonamides and sulfonyl azides in the same reaction vessel .
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl group.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form sulfonamides, sulfonyl azides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, copper catalysts, N-chlorosuccinimide, and tetrabutylammonium chloride . Reaction conditions often involve aqueous workup and the use of stable sulfur dioxide surrogates .
Major Products Formed
Major products formed from these reactions include sulfonamides, sulfonyl azides, and sulfonic acids .
Scientific Research Applications
But-2-yne-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound finds applications in the production of agrochemicals, materials science, and fine chemicals.
Comparison with Similar Compounds
But-2-yne-1-sulfonyl chloride can be compared with other sulfonyl chlorides and sulfonamides. Similar compounds include:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride: Another aromatic sulfonyl chloride commonly used in organic synthesis .
This compound is unique due to the presence of the butyne group, which adds additional reactivity and versatility in chemical reactions .
Properties
IUPAC Name |
but-2-yne-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVGZDKBDNXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342209-39-5 | |
Record name | but-2-yne-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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